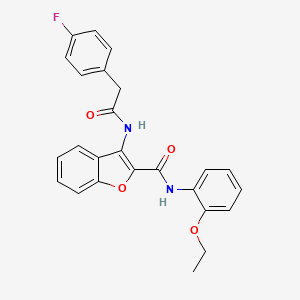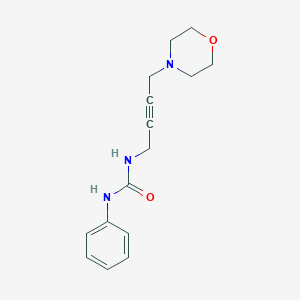![molecular formula C15H10F3N3O3 B2353892 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 333761-72-1](/img/structure/B2353892.png)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes developed in the last decade. These methods involve a broad range of organic reactions by means of 5-aminopyrazole as a precursor . The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yields the pyrazolo pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been studied extensively. The significance of this class of compounds lies in its varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with halo compounds to give imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized and characterized for their potential use in medicinal chemistry. These compounds were synthesized and analyzed using various techniques like IR, MS, 1H-NMR, and 13C-NMR. The synthesis involved reactions such as condensation with dimethylamine and cyclization with trifluoro-1-(4-fluorophenyl)butane-1,3-dione (Hassan, Hafez, & Osman, 2014), (Liu et al., 2016).
Cytotoxicity and Antitumor Activities
- Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their cytotoxic and antitumor activities. These compounds showed distinct inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Xin, 2012), (Hassan, Hafez, Osman, & Ali, 2015).
Biological and Pharmaceutical Applications
- Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including structurally related compounds, have a range of biological and pharmaceutical applications. They are notable for their potential use as anti-tumor, anti-bacterial, and hepatitis C virus inhibitors. These compounds have been synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Chemical Synthesis and Modification
- The chemical synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. These include methods such as regioselective synthesis, one-pot synthesis under ultrasound irradiation, and synthesis involving SNAr and Suzuki cross-coupling reactions, demonstrating the versatility and adaptability of these compounds in chemical research (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020), (Kaping et al., 2016).
Mécanisme D'action
While the specific mechanism of action for 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit c-Met kinase and show antiproliferative activities against various cell lines .
Orientations Futures
The future directions for research on 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds could involve further exploration of their biological and medicinal potential. This could include the development of new synthetic routes, the discovery of new inhibitors, and the study of their antitumor properties .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on investigating the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in animal models have not been extensively studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies should aim to identify any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDYXSUXDKBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
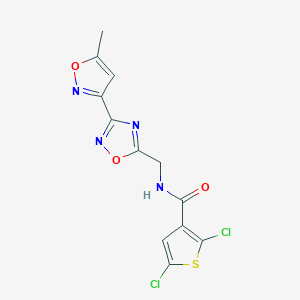
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)
![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)

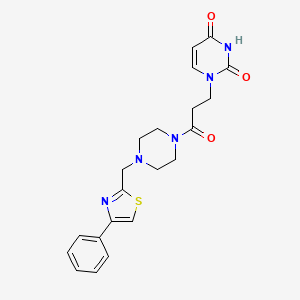
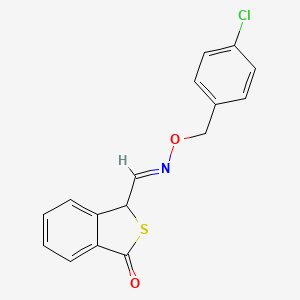
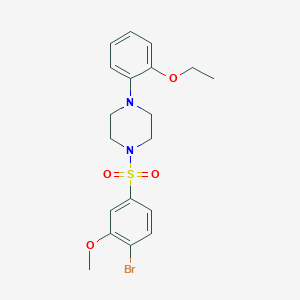
![3-Methyl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353827.png)
